molecular formula C11H17NO4 B590056 (1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 937244-10-5

(1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B590056
CAS RN: 937244-10-5
M. Wt: 227.26
InChI Key: RTWMQNSZCUYSJJ-BIIVOSGPSA-N
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Description

(1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as tert-butyl ester of 2-azabicyclo[3.1.0]hexane-2-carboxylic acid, is a chiral compound that has been used in a number of scientific research applications. Its unique structure has enabled researchers to explore its potential in a variety of fields, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids play a significant role in biotechnology and pharmaceuticals, serving as precursors for a variety of industrial chemicals. Their inhibition effects on microbes like Escherichia coli and Saccharomyces cerevisiae are critical for metabolic engineering strategies aiming to improve industrial performance. Understanding the impact of these acids on microbial cell membranes and internal pH is essential for developing robust strains with enhanced tolerances and yields in bioprocesses (Jarboe et al., 2013).

Organic Acid Vapours and Corrosion of Copper

In the field of materials science, the study of carboxylic acids, including their vapour phase interactions, is crucial for understanding their corrosive effects on metals such as copper. This research has implications for the preservation of cultural heritage and the development of corrosion-resistant materials (Bastidas & La Iglesia, 2007).

Neo Acids and Their Applications

Carboxylic acid derivatives, particularly neo fatty acids, demonstrate diverse biological activities. These natural metabolites are explored for their potential applications as antioxidants and in anticancer, antimicrobial, and antibacterial treatments. The study of these compounds extends into the cosmetic, agronomic, and pharmaceutical industries, underscoring the versatility of carboxylic acid derivatives in scientific research and development (Dembitsky, 2006).

Carboxylic Acids in Drug Synthesis

The flexibility and unique properties of carboxylic acids like levulinic acid (LEV) have made them key building blocks in drug synthesis. Their carbonyl and carboxyl functional groups allow for a variety of chemical reactions, making the synthesis process more cost-effective and environmentally friendly. This review highlights the application of LEV in cancer treatment, medical materials, and other medical fields, demonstrating the significant role of carboxylic acids in medicinal chemistry (Zhang et al., 2021).

Solvent Developments for Carboxylic Acid Extraction

In the context of green chemistry and bio-based plastics, the extraction of carboxylic acids from aqueous streams is a key area of research. The development of new solvents, such as ionic liquids, for liquid-liquid extraction (LLX) of carboxylic acids offers a path toward more sustainable and economically feasible processes. This research is pivotal for the recovery of carboxylic acids in bio-based production processes (Sprakel & Schuur, 2019).

properties

IUPAC Name

(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWMQNSZCUYSJJ-BIIVOSGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]2[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1051393-66-8
Record name rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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